Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate
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Overview
Description
Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate is an organic compound with the molecular formula C₁₂H₁₃BrF₂O₃ and a molecular weight of 323.13 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a phenoxy group, which is further connected to a butanoate ester. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate typically involves the reaction of 4-bromo-2,5-difluorophenol with ethyl 4-bromobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while reduction reactions can target the ester group to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) and potassium thiocyanate (KSCN).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Coupling Reactions: Biaryl compounds and other coupled products.
Scientific Research Applications
Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity and binding affinity to various enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate
- Ethyl bromodifluoroacetate
- Fluorinated quinolines
Uniqueness
Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate is unique due to the presence of both bromine and fluorine atoms on the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C12H13BrF2O3 |
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Molecular Weight |
323.13 g/mol |
IUPAC Name |
ethyl 4-(4-bromo-2,5-difluorophenoxy)butanoate |
InChI |
InChI=1S/C12H13BrF2O3/c1-2-17-12(16)4-3-5-18-11-7-9(14)8(13)6-10(11)15/h6-7H,2-5H2,1H3 |
InChI Key |
MTRYNNKQVLMHCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=CC(=C(C=C1F)Br)F |
Origin of Product |
United States |
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